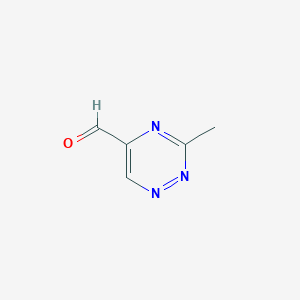

3-Methyl-1,2,4-triazine-5-carbaldehyde

Descripción general

Descripción

3-Methyl-1,2,4-triazine-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H5N3O. This compound is part of the triazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the triazine ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-triazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with formylating agents. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize readily available starting materials and aim to maximize yield while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes employed to improve efficiency .

Análisis De Reacciones Químicas

General Reactivity of Triazines

Triazines are nitrogen-containing heterocycles known for their diverse reactivity, particularly in cycloadditions, nucleophilic substitutions, and functional group transformations. The substitution pattern (1,2,4 vs. 1,3,5) and electron-withdrawing/donating groups significantly influence reactivity.

-

Electrophilic Character : The electron-deficient nature of triazines makes them susceptible to nucleophilic attack at positions activated by substituents. For example, carbaldehyde groups (-CHO) at position 5 could enhance electrophilicity at adjacent carbons .

-

Cycloadditions : 1,2,4-Triazines participate in inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles such as amidines or enamines, forming fused pyrimidine or pyridine derivatives .

Nucleophilic Additions

The aldehyde group (-CHO) at position 5 is expected to undergo standard aldehyde reactions:

-

Condensation with Amines : Formation of imines or hydrazones via reaction with primary amines or hydrazines.

-

Grignard or Organometallic Additions : Nucleophilic attack at the carbonyl carbon to generate secondary alcohols.

Example Reaction :

Conditions: Acidic or neutral media, room temperature .

Cycloaddition Reactions

The electron-deficient triazine core may engage in IEDDA reactions. For instance:

-

With Amidines : Formation of pyrimidine derivatives via [4+2] cycloaddition followed by retro-Diels-Alder elimination (Table 1).

Table 1 : Hypothetical reactivity with amidines

| Amidine Substituent | Product | Yield (Hypothetical) | Notes |

|---|---|---|---|

| Benzamidine | Pyrimidine derivative | 60–80% | Fast reaction at RT |

| Acetamidine | Pyrimidine derivative | 50–70% | Slower kinetics |

Mechanistic Pathway :

-

Nucleophilic attack of amidine at C5 carbaldehyde.

-

Cyclization and elimination of HO/NH.

Oxidation and Reduction

-

Oxidation : The aldehyde group may oxidize to a carboxylic acid (-COOH) under strong oxidizing conditions (e.g., KMnO).

-

Reduction : Reduction of -CHO to -CHOH (primary alcohol) using NaBH or LiAlH .

Metal-Catalyzed Transformations

Iron or other transition-metal catalysts could facilitate:

-

Cyclotrimerization : Self-condensation of aldehydes to form 1,3,5-triazine derivatives (observed in analogous systems) .

-

Cross-Coupling : Suzuki-Miyaura coupling if halogen substituents are present.

Challenges and Limitations

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : This compound is frequently utilized as an intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in organic synthesis.

- Material Science : Researchers are exploring its potential in developing new materials with specific properties due to its stability and reactivity.

Biology

- Antimicrobial Properties : Studies indicate that derivatives of 3-Methyl-1,2,4-triazine-5-carbaldehyde exhibit antimicrobial activity. For instance, compounds derived from it have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL .

- Anticancer Research : Ongoing investigations are assessing the compound's potential as an anticancer agent. Its mechanism involves interactions with biological targets that could inhibit cancer cell proliferation.

Medicine

- Drug Development : The compound is being studied for its role in drug development. Its derivatives are evaluated for therapeutic applications against diseases like tuberculosis and other infections due to their potent biological activities .

- Mechanism of Action : The interaction of this compound with nucleophilic sites on enzymes or receptors can modulate biological pathways, leading to various therapeutic effects.

Industry

- Agrochemicals : The compound is employed in producing agrochemicals due to its reactivity and stability. It serves as a precursor for developing herbicides and pesticides that enhance agricultural productivity.

- Dyes and Polymers : Its derivatives are used in the synthesis of dyes and polymers, contributing to advancements in material science.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics like nitrofurantoin, showcasing their potential as effective antimicrobial agents .

Case Study 2: Drug Development for Tuberculosis

Research focused on optimizing triazine derivatives for treating tuberculosis highlighted the promising activity of compounds derived from this compound. These compounds demonstrated effective inhibition of Mycobacterium tuberculosis growth at low concentrations, indicating their potential as new therapeutic options against resistant strains .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Intermediate for complex synthesis | Valuable for oxidation/reduction reactions |

| Biology | Antimicrobial/anticancer research | Effective against S. aureus, potential anticancer properties |

| Medicine | Drug development | Promising candidates against tuberculosis |

| Industry | Agrochemicals/dyes/polymers | Enhances agricultural productivity; useful in material science |

Mecanismo De Acción

The mechanism of action of 3-Methyl-1,2,4-triazine-5-carbaldehyde largely depends on its interaction with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

1,2,4-Triazine: A parent compound with similar structural features but lacking the methyl and aldehyde groups.

3-Methyl-1,2,4-triazine: Similar to 3-Methyl-1,2,4-triazine-5-carbaldehyde but without the aldehyde group.

1,2,4-Triazine-5-carbaldehyde: Lacks the methyl group but has the aldehyde functionality.

Uniqueness: this compound is unique due to the presence of both the methyl and aldehyde groups, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Actividad Biológica

3-Methyl-1,2,4-triazine-5-carbaldehyde is a compound belonging to the triazine family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Triazine Compounds

Triazines are a class of heterocyclic compounds that exhibit a wide range of biological properties. The 1,2,4-triazine derivatives, including this compound, have been associated with various pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects .

The biological activity of this compound primarily involves its interaction with biological targets. It acts as an electrophile , reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The specific molecular targets and pathways are still under investigation.

Anticancer Activity

Research indicates that triazine derivatives can possess significant anticancer properties. For instance:

- Inhibition of Tumorigenesis : Some studies have shown that triazine compounds can inhibit key enzymes involved in cancer progression. For example, they may target the enoyl-acyl carrier protein reductase (InhA), which is crucial in fatty acid synthesis in cancer cells .

- Cytotoxicity : In vitro studies have demonstrated that certain triazine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from triazines have shown growth inhibition in leukemia (GI50 = 1.96 µM) and prostate cancer cells (GI50 = 4.40 µM) .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bactericidal Effects : Studies have reported that triazine derivatives can effectively inhibit bacterial growth. For instance, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain Staphylococcus strains .

Research Findings and Case Studies

Propiedades

IUPAC Name |

3-methyl-1,2,4-triazine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-4-7-5(3-9)2-6-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTCGXGRZICGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538240 | |

| Record name | 3-Methyl-1,2,4-triazine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94243-22-8 | |

| Record name | 3-Methyl-1,2,4-triazine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.